3-(2-([1,1'-biphenyl]-4-yl)-2-oxoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones typically involves the cyclization of thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid, which yields thieno[2,3-d]pyrimidin-4-ones in excellent yields (80-98%) . Another approach involves the reaction of thiophene derivatives with isocyanates to form ureido intermediates, which are then cyclized to produce the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidin-4(3H)-ones often utilize scalable synthetic routes that ensure high yields and purity. These methods may involve the use of palladium-catalyzed carbonylation reactions to produce substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, which can then be converted to the desired compounds .
Chemical Reactions Analysis
Types of Reactions
3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This inhibition disrupts the energy metabolism of the bacteria, leading to a depletion of ATP and ultimately causing bacterial cell death . The compound’s molecular targets include the Cyt-bd enzyme and associated pathways involved in bacterial respiration .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds also inhibit Cyt-bd and have shown similar antimycobacterial activity.
Thieno[3,4-b]pyridine derivatives: These compounds have diverse biological activities and are used in various medicinal chemistry applications.
Uniqueness
3-(2-([1,1’-biphenyl]-4-yl)-2-oxoethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structure, which combines a biphenyl group with a thienopyrimidine core. This unique structure contributes to its potent biological activity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylphenyl)ethyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-20(18-12-10-17(11-13-18)16-6-2-1-3-7-16)14-26-15-25-23-22(24(26)28)19-8-4-5-9-21(19)29-23/h1-3,6-7,10-13,15H,4-5,8-9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZGNNHTUBUMFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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